molecular formula C14H10BrN B12080101 1-(8-Bromonaphthalen-2-YL)cyclopropane-1-carbonitrile

1-(8-Bromonaphthalen-2-YL)cyclopropane-1-carbonitrile

Cat. No.: B12080101
M. Wt: 272.14 g/mol
InChI Key: KRVPFQOGMPTBRD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(8-Bromonaphthalen-2-YL)cyclopropane-1-carbonitrile typically involves the following steps:

Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

1-(8-Bromonaphthalen-2-YL)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(8-Bromonaphthalen-2-YL)cyclopropane-1-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(8-Bromonaphthalen-2-YL)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The bromonaphthalene moiety may interact with aromatic systems, while the carbonitrile group can participate in nucleophilic and electrophilic reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-(8-Bromonaphthalen-2-YL)cyclopropane-1-carbonitrile can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it suitable for various research applications.

Properties

Molecular Formula

C14H10BrN

Molecular Weight

272.14 g/mol

IUPAC Name

1-(8-bromonaphthalen-2-yl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C14H10BrN/c15-13-3-1-2-10-4-5-11(8-12(10)13)14(9-16)6-7-14/h1-5,8H,6-7H2

InChI Key

KRVPFQOGMPTBRD-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=CC3=C(C=CC=C3Br)C=C2

Origin of Product

United States

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